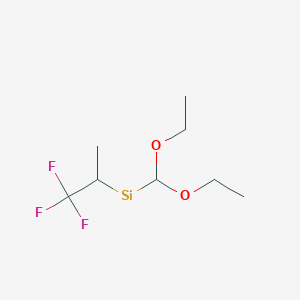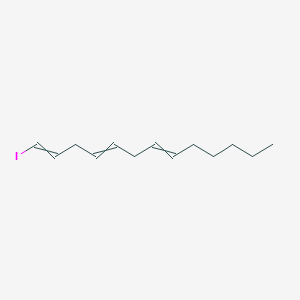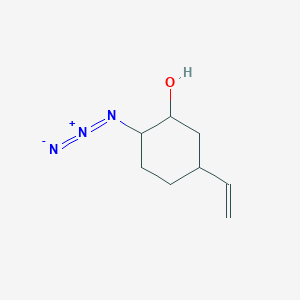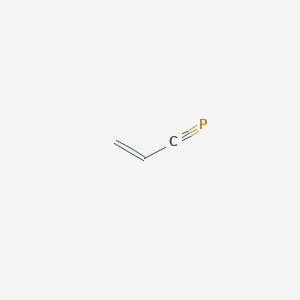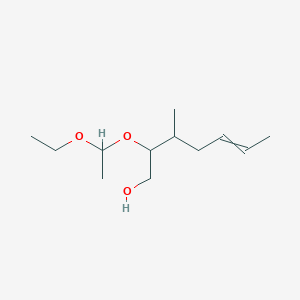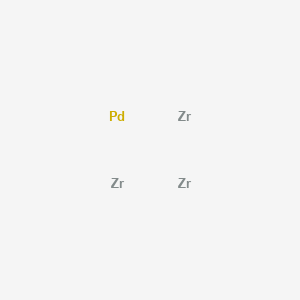
Palladium--zirconium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–zirconium (1/3) is an intermetallic compound composed of palladium and zirconium in a 1:3 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. The combination of palladium and zirconium results in a material that exhibits excellent catalytic properties, high thermal stability, and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of palladium–zirconium (1/3) typically involves the direct combination of palladium and zirconium metals. The metals are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation. The process can be represented by the following reaction: [ \text{Pd} + 3\text{Zr} \rightarrow \text{PdZr}_3 ]
Industrial Production Methods: In industrial settings, the production of palladium–zirconium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and the formation of the desired intermetallic compound. The use of high-purity starting materials and precise control of reaction conditions are crucial for obtaining high-quality palladium–zirconium (1/3).
Chemical Reactions Analysis
Types of Reactions: Palladium–zirconium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and zirconium oxide.
Reduction: Palladium–zirconium (1/3) can be reduced back to its metallic components under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal halides or organometallic compounds.
Major Products:
Oxidation: Palladium oxide (PdO) and zirconium oxide (ZrO₂).
Reduction: Metallic palladium and zirconium.
Substitution: New intermetallic compounds depending on the substituting element.
Scientific Research Applications
Palladium–zirconium (1/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Materials Science: Palladium–zirconium (1/3) is studied for its unique structural and electronic properties, making it valuable in the development of advanced materials.
Nanotechnology: The compound is used in the synthesis of nanoparticles for applications in electronics, sensors, and biomedical devices.
Energy Storage: Palladium–zirconium (1/3) is explored for its potential use in hydrogen storage systems and fuel cells.
Mechanism of Action
The mechanism by which palladium–zirconium (1/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: Palladium–zirconium (1/3) can activate hydrogen molecules, making them more reactive in hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential in oxidation-reduction reactions.
Surface Interactions: The unique surface properties of palladium–zirconium (1/3) allow it to interact with various reactants, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Palladium–zirconium (1/3) can be compared with other similar intermetallic compounds, such as:
Palladium–nickel (1/3): Similar catalytic properties but different thermal stability and resistance to corrosion.
Palladium–titanium (1/3): Different electronic properties and applications in materials science.
Palladium–rhodium (1/3): Higher catalytic activity in certain reactions but more expensive and less abundant.
Uniqueness: Palladium–zirconium (1/3) stands out due to its excellent combination of catalytic properties, thermal stability, and resistance to corrosion. These characteristics make it a versatile and valuable compound in various scientific and industrial applications.
Properties
CAS No. |
81551-90-8 |
|---|---|
Molecular Formula |
PdZr3 |
Molecular Weight |
380.09 g/mol |
IUPAC Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.3Zr |
InChI Key |
GRUTXNAELUZORQ-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
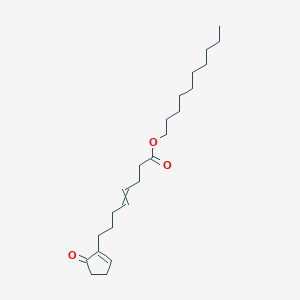
sulfanium iodide](/img/structure/B14422268.png)
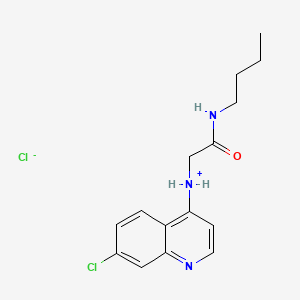
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
